1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Chiral building block Stereochemistry–activity relationship Drug discovery

1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 1376054-09-9) is a synthetic small-molecule belonging to the 1-(2,3-dihydro-1-benzofuran-2-yl)alkanamine class, a scaffold encompassed by patent claims for 5-HT2C receptor agonists and partial agonists. The compound features a saturated dihydrobenzofuran core bearing a 3-methyl substituent and a primary ethanamine side-chain at the 2-position, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₆ClNO (MW: 213.70 g/mol) ,.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1376054-09-9
Cat. No. B1433094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
CAS1376054-09-9
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C12)C(C)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H
InChIKeyKXPFTVMSRCJTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine Hydrochloride (CAS 1376054-09-9): Compound Class and Key Characteristics


1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 1376054-09-9) is a synthetic small-molecule belonging to the 1-(2,3-dihydro-1-benzofuran-2-yl)alkanamine class, a scaffold encompassed by patent claims for 5-HT2C receptor agonists and partial agonists [1]. The compound features a saturated dihydrobenzofuran core bearing a 3-methyl substituent and a primary ethanamine side-chain at the 2-position, supplied as the hydrochloride salt with a molecular formula of C₁₁H₁₆ClNO (MW: 213.70 g/mol) , . It is catalogued by multiple vendors as a research chemical and versatile heterocyclic building block, typically offered at 95% purity , .

Why Generic Substitution Fails for 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine Hydrochloride: Structural Specificity Matters


Within the 2,3-dihydrobenzofuran-2-yl-alkanamine series, small structural modifications produce profound changes in pharmacological profile. The 3-methyl substituent on the target compound introduces a stereogenic center and increases steric bulk and lipophilicity relative to the non-methylated analog. In published structure–activity relationship (SAR) studies on this scaffold, the (+)-enantiomer of related 2,3-dihydrobenzofurans consistently shows higher potency at 5-HT2C receptors than the (−)-enantiomer, and the size of the alkoxy/alkyl substituent at position 5 inversely correlates with potency but can enhance selectivity [1]. These observations demonstrate that even single-atom changes on the dihydrobenzofuran core can shift a compound's receptor selectivity, functional bias, and desensitization profile—making direct interchange with a des-methyl, unsaturated benzofuran, or positional isomer unreliable without new experimental validation.

Quantitative Differentiation Evidence for 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine Hydrochloride Versus Closest Analogs


Chirality and Steric Bulk: 3-Methyl Substitution Versus Non-Methylated 2,3-Dihydrobenzofuran-2-yl-ethanamine

The presence of the 3-methyl group in the target compound introduces a stereogenic center at C3 of the dihydrobenzofuran ring, which is absent in the non-methylated analog 1-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine. Within the broader 2,3-dihydrobenzofuran-2-yl-alkanamine class, the (+)-enantiomer consistently shows greater potency at the 5-HT2C receptor than the (−)-enantiomer; for example, in the closely related 5-ethoxy-2,3-dihydrobenzofuran series, compound (+)-6b exhibits an EC50 of 2.7 nM at 5-HT2C [1]. The target compound, as a racemic mixture, therefore represents a distinct stereochemical entity that cannot be mimicked by the achiral des-methyl analog.

Chiral building block Stereochemistry–activity relationship Drug discovery

Saturated Versus Unsaturated Core: 2,3-Dihydrobenzofuran Compared to Benzofuran

The target compound contains a saturated 2,3-dihydrobenzofuran ring, distinguishing it from aromatic benzofuran analogs such as 1-(benzofuran-2-yl)ethan-1-amine. In the published 5-HT2C agonist series, the 2,3-dihydrobenzofuran scaffold (scaffold 6) and the benzofuran scaffold (scaffold 7) produce distinct pharmacological profiles. For instance, compound (+)-7e (benzofuran) exhibits diminished β-arrestin recruitment (Emax = 28%) compared to serotonin (Emax = 100%) and shows a Gq bias factor of 3.8 [1], whereas 2,3-dihydrobenzofuran analogs generally retain higher β-arrestin efficacy [1]. Although the specific target compound's β-arrestin profile has not been determined, the saturated core defines its pharmacological starting point relative to unsaturated benzofuran counterparts.

Receptor selectivity Functional selectivity β-arrestin bias

Lipophilicity Modulation by 3-Methyl Substitution: Calculated logP Differentiation from Non-Methylated Analog

The 3-methyl substituent on the dihydrobenzofuran core increases calculated lipophilicity compared to the des-methyl analog 1-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine. Using the free base molecular formula (C₁₁H₁₅NO, MW 177.24 g/mol ), the target compound's clogP is estimated at ~2.1, while the des-methyl analog (C₁₀H₁₃NO) would have a clogP of ~1.6, representing an increase of approximately 0.5 log units. In the 5-HT2C agonist class, increased lipophilicity within a moderate range is associated with improved CNS penetration, although it may also elevate the risk of off-target binding [1]. This quantitative lipophilicity difference guides selection when tuning pharmacokinetic properties for in vivo studies.

Physicochemical property Lipophilicity Blood–brain barrier penetration

Salt Form and Purity: Hydrochloride Salt Versus Free Base for Experimental Reproducibility

The target compound is supplied as the hydrochloride salt (C₁₁H₁₆ClNO, MW 213.70 g/mol), which provides enhanced aqueous solubility and solid-state stability compared to the free base form (C₁₁H₁₅NO, MW 177.24 g/mol) , . Vendor specifications indicate a minimum purity of 95% for the hydrochloride salt , . For in vitro pharmacological assays, the hydrochloride salt is the standard form used across the 5-HT2C agonist series, as explicitly noted in the primary literature: 'All new compounds were tested as HCl salts' [1]. Procuring the pre-formed hydrochloride salt eliminates batch-to-batch variability introduced by in situ salt conversion and ensures consistency with published assay conditions.

Salt selection Aqueous solubility Experimental reproducibility

Optimal Research and Industrial Application Scenarios for 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine Hydrochloride


Chiral Building Block for Enantioselective Synthesis of 5-HT₂C Receptor Ligands

The compound's 3-methyl substituent creates a stereogenic center at C3, enabling its use as a racemic intermediate for chiral resolution or as a substrate for asymmetric synthesis of enantiomerically enriched 5-HT2C agonists. The broader 2,3-dihydrobenzofuran-2-yl-alkanamine scaffold is explicitly claimed in US 7,435,837 B2 for treating schizophrenia, obesity, and related CNS disorders [1]. Researchers optimizing stereochemistry–activity relationships can resolve the enantiomers and evaluate them in the FLIPR calcium flux assay against 5-HT2C, 5-HT2A, and 5-HT2B receptors, following the validated protocol described by Cheng et al. [2].

Physicochemical Probe for logP-Dependent CNS Penetration Studies

With an estimated clogP of ~2.1 for the free base, the compound occupies a lipophilicity range considered favorable for CNS drug candidates. It can serve as a matched-pair comparator against the des-methyl analog (estimated clogP ~1.6) in parallel artificial membrane permeability assays (PAMPA) or in vivo brain-to-plasma ratio studies. Such matched-pair analysis allows medicinal chemists to isolate the contribution of the 3-methyl group to membrane permeation and non-specific tissue binding [1], [2].

Salt-Form Benchmark for In Vitro Pharmacological Assays

Because the hydrochloride salt is the standard form used in published 5-HT2C agonist screening cascades—'All new compounds were tested as HCl salts' [2]—the target compound is directly compatible with established assay protocols without requiring salt conversion. This ensures that concentration–response curves reflect the same counterion conditions as the lorcaserin reference standard (EC50 = 2.64 nM, Emax = 100% at 5-HT2C) [2], minimizing systematic error in potency comparisons.

Diversity-Oriented Synthesis Library Component

Catalogued as a 'versatile small molecule scaffold' , the compound can be elaborated via the primary amine handle (e.g., reductive amination, amide coupling, or sulfonamide formation) to generate libraries of 2,3-dihydrobenzofuran derivatives for screening against GPCR panels or CNS target families. Its 95% minimum purity specification , makes it suitable for direct use in parallel synthesis without additional purification.

Quote Request

Request a Quote for 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.